Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Overview
Description
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is an organic compound with the molecular formula C14H16O5. It is a derivative of hexopyranoside, characterized by the presence of an anhydro bridge between the 2nd and 3rd carbon atoms and a benzylidene group at the 4th and 6th positions. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can be synthesized through the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This reaction predominantly yields methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside . Another method involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with ethylmagnesium bromide in the presence of copper(I) iodide, producing 4,6-O-benzylidene-1,2-dideoxy-D-ribo-hex-1-enopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes various chemical reactions, including:
Oxirane Ring-Opening Reactions: The oxirane ring can be opened using reagents like diethylaluminum cyanide, leading to the formation of cyano derivatives.
Substitution Reactions: The compound can react with ammonia, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Diethylaluminum Cyanide: Used for oxirane ring-opening reactions.
Ammonia: Used for substitution reactions.
Major Products Formed
Cyano Derivatives: Formed from oxirane ring-opening reactions.
Amines: Formed from substitution reactions with ammonia.
Scientific Research Applications
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is used in various scientific research applications, including:
Synthetic Organic Chemistry: As a building block for the synthesis of more complex molecules.
Biochemical Research: As a biochemical reagent for studying carbohydrate chemistry and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its oxirane ring and benzylidene group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the benzylidene group can participate in various substitution reactions. These reactive sites make the compound valuable in synthetic organic chemistry for constructing complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-gulopyranoside
Uniqueness
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is unique due to its specific structural features, including the anhydro bridge and benzylidene group. These features confer distinct reactivity patterns, making it a valuable compound for synthetic applications.
Biological Activity
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a carbohydrate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. Its structure includes an anhydro bridge and benzylidene groups, which contribute to its reactivity and biological effects. The anhydro form indicates the absence of a water molecule that typically links two hydroxyl groups in sugar derivatives, enhancing its stability and functionality in various chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for developing therapeutic agents targeting microbial infections.
- Antioxidant Properties : It acts as an antioxidant, which may help mitigate oxidative stress-related diseases. The structural configuration allows it to scavenge free radicals effectively.
- Epigenetic Modulation : Preliminary studies suggest that it may influence gene expression through epigenetic mechanisms. This activity can be crucial in developing treatments for diseases linked to epigenetic changes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside | C16H22O6 | Contains additional O-methyl groups enhancing solubility. |
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside | C18H24O6 | Features two benzyl groups providing increased stability and reactivity. |
Methyl 2,3-O-isopropylidene-alpha-D-glucopyranoside | C11H20O5 | Contains an isopropylidene protecting group affecting reactivity patterns. |
These comparisons highlight how variations in substituents can influence biological activities and chemical properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that emphasize the importance of protecting groups and reaction conditions. Notable synthetic approaches include:
- N-Bromosuccinimide (NBS) Reactions : This method has been employed for the selective bromination of sugar derivatives while maintaining the integrity of the anhydro structure .
- Regioselective Alkylation : Using alkylation techniques to introduce functional groups at specific positions on the sugar ring enhances the compound's versatility for further modifications .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes.
- Tyrosinase Inhibition : Research indicated that this compound analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
- Cell Viability Studies : Cytotoxicity assays revealed that certain analogs did not exhibit significant cytotoxic effects at concentrations below 20 µM over extended exposure periods (48 and 72 hours), indicating a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCRHINASMQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941213 | |
Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |
Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC161077 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC41445 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.